

Reproducibility of Yoda-1 Induced Effects: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Yoda-1

Cat. No.: B1683513

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For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effect across different biological systems is paramount. This guide provides a comparative analysis of the reproducibility of effects induced by **Yoda-1**, a selective Piezo1 channel agonist, across various cell lines. The data presented is synthesized from multiple studies to offer insights into the reliability and potential variability of **Yoda-1**'s actions.

Yoda-1 is a small molecule activator of the mechanosensitive ion channel Piezo1, which plays a crucial role in converting mechanical stimuli into electrochemical signals in a wide array of cell types.^[1] Its use in research has burgeoned, offering a chemical tool to mimic mechanical stimulation and dissect the downstream signaling pathways. However, the cellular context, including the "nano environment" of the Piezo1 channel, can influence the concrete effects of **Yoda-1**, leading to cell-type-specific responses.^[1]

Comparative Analysis of Yoda-1 Effects Across Cell Lines

The following table summarizes the observed effects of **Yoda-1** across different cell lines as reported in various studies. This comparative data highlights the concentrations used, the primary outcomes, and provides an indication of the reproducibility within the context of the specific research.

Cell Line	Concentration Range	Primary Effect(s)	Downstream Signaling/Markers	Reference(s)
Human Umbilical Vein Endothelial Cells (HUVECs)	1 - 25 μ M	Increased intracellular Ca^{2+} influx, mimics laminar shear stress, anti-inflammatory effects, increased cytotoxicity of doxorubicin.[2][3]	Akt and ERK1/2 activation, increased ICAM-1 expression.[2][3]	[2][3]
Human Embryonic Kidney 293 (HEK293) - Piezo1 transfected	0.5 - 40 μ M	Concentration-dependent Ca^{2+} influx, bimodal regulation of Focal Adhesion Kinase (FAK) activity (low dose activation, high dose inhibition). [4]	Ca^{2+} influx, FAK phosphorylation. [4]	[4]
Red Blood Cells (RBCs)	41 nM - 8 μ M	Concentration-dependent cation currents, Ca^{2+} influx, Gardos channel activation leading to hyperpolarization. [1]	Ca^{2+} influx, membrane potential change. [1]	[1]
Human Bone Marrow Stem Cells (hBMSCs)	Not Specified	Promotes osteogenic differentiation.	Piezo1/RhoA/ROCK1/YAP1 signaling	[5]

			pathway, increased COL-1, ALP, Runx2, and OCN expression. [5]	
Murine Frontal Cortex Neurons	Not Specified	Transiently enhances mean firing rate, increases frequency of calcium transients.[6][7]	Ca2+ influx.[6][7]	[6][7]
A431 Human Epidermoid Carcinoma Cells	1.5 - 3 µM	Inhibition of EGF-stimulated macropinocytosis .	Ca2+ influx.[8]	[8]
Mouse Skeletal Muscle Satellite Cells	0.5 - 10 µM	Promotes differentiation into myocytes and myotubes, causes cell elongation.[9]	Increased MyoG- positive myocytes.[9]	[9]
Bone Marrow- Derived Macrophages (BMDMs)	Not Specified	Reduces FGF2 production.	Ca2+/CaMKII/ET S1 pathway.[10]	[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental findings. Below are generalized protocols for key experiments involving **Yoda-1**, based on published literature.

In Vitro Yoda-1 Treatment and Calcium Imaging

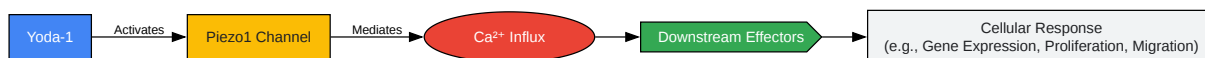
- **Cell Culture:** Plate cells (e.g., HUVECs, HEK293) on glass-bottom dishes suitable for microscopy. Culture in appropriate media until they reach the desired confluency.
- **Dye Loading:** Incubate cells with a calcium indicator dye (e.g., Fluo-4 AM) in serum-free media or HBSS for a specified time (typically 30-60 minutes) at 37°C.
- **Yoda-1 Application:** Prepare a stock solution of **Yoda-1** in DMSO. Dilute to the final desired concentration in imaging buffer immediately before application.
- **Image Acquisition:** Acquire baseline fluorescence images before adding **Yoda-1**. Add the **Yoda-1** solution and record the change in fluorescence intensity over time using a fluorescence microscope. The response is often rapid, occurring within seconds to minutes.
- **Data Analysis:** Quantify the change in fluorescence intensity relative to the baseline to determine the intracellular calcium concentration changes.

Western Blot Analysis of Downstream Signaling

- **Cell Treatment:** Seed cells in multi-well plates and grow to 70-80% confluency. Treat with **Yoda-1** at the desired concentration and for the specified duration.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against target proteins (e.g., phosphorylated Akt, ERK, FAK) overnight at 4°C.
- **Detection:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

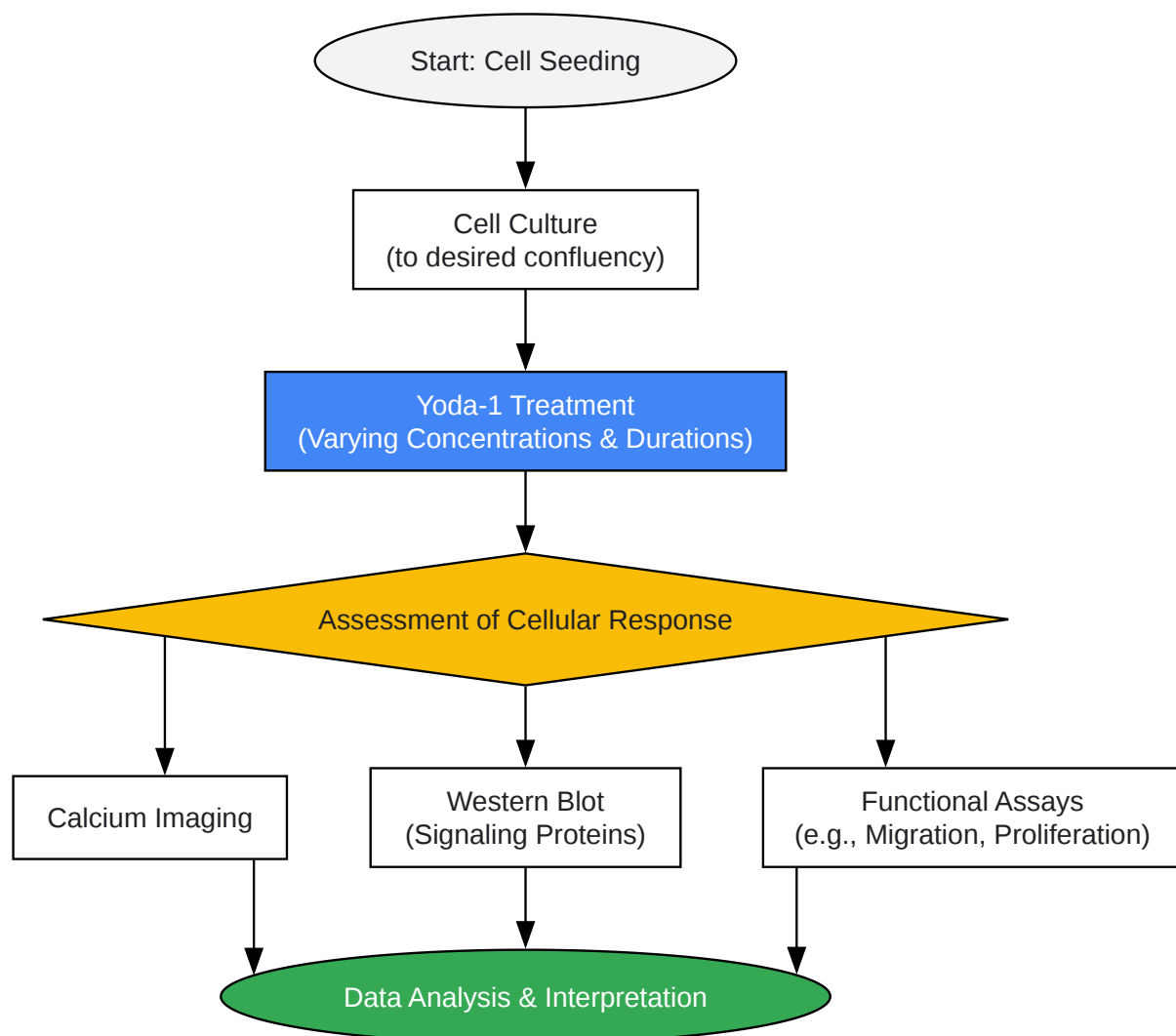
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by **Yoda-1** and a typical experimental workflow for assessing its effects.



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Yoda-1 induced Piezo1 signaling cascade.



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